2,6-Dimethyl-2,4,6-octatriene

Catalog No.
S6880102
CAS No.
3016-19-1
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-2,4,6-octatriene

CAS Number

3016-19-1

Product Name

2,6-Dimethyl-2,4,6-octatriene

IUPAC Name

2,6-dimethylocta-2,4,6-triene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3

InChI Key

GQVMHMFBVWSSPF-UHFFFAOYSA-N

SMILES

CC=C(C)C=CC=C(C)C

Canonical SMILES

CC=C(C)C=CC=C(C)C

Isomeric SMILES

C/C=C(\C)/C=C/C=C(C)C

Natural Product:

2,6-Dimethyl-2,4,6-octatriene, also known as alloocimene, is a naturally occurring organic compound found in various plants including Camellia sinensis (tea leaves) [], Angelica gigas (Angelica root) [], and Fissistigma maclurei Merr []. It belongs to a class of chemicals called ocimenes, which are characterized by their eight-carbon chain with three double bonds.

Potential Bioactive Properties:

  • Semiochemical Properties: One study suggests 2,6-Dimethyl-2,4,6-octatriene may act as a semiochemical, a type of molecule that influences the behavior of other organisms []. This particular research focused on the potential role of alloocimene in insect communication.

2,6-Dimethyl-2,4,6-octatriene, also known as alloocimene, is a naturally occurring hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol. This compound features a unique conjugated triene system, which contributes to its chemical reactivity and potential applications in various fields. It is primarily found in certain plants such as Curcuma amada and Psidium guajava, where it plays a role in plant defense mechanisms against herbivores and pathogens .

  • Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield saturated hydrocarbons, typically using hydrogen gas in the presence of palladium catalysts.
  • Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogens and acids often serving as reagents .

Research indicates that 2,6-dimethyl-2,4,6-octatriene possesses biological activity that may contribute to plant defense. Its unique structure allows it to participate in thermal isomerization reactions that can enhance its effectiveness as a deterrent against pests. Additionally, it has been suggested that this compound may exhibit antimicrobial properties .

The synthesis of 2,6-dimethyl-2,4,6-octatriene can be achieved through several methods:

  • Flash Pyrolysis: This method involves heating α-pinene at high temperatures to produce the desired compound.
  • Photochemical Isomerization: Ultraviolet light can induce isomerization of α-pinene derivatives to yield 2,6-dimethyl-2,4,6-octatriene.
  • Multi-step Synthesis: Starting from commercially available materials such as 2-methyl-1-butene and 1,5-hexadiene, the synthesis can involve several steps including reactions with acetylene and sodium amide .

Due to its unique chemical properties and biological activity, 2,6-dimethyl-2,4,6-octatriene has various applications:

  • Agriculture: Utilized as a natural pesticide due to its plant defense properties.
  • Flavoring and Fragrance: Employed in the formulation of perfumes and flavorings due to its pleasant aroma.
  • Chemical Intermediates: Acts as a precursor in the synthesis of more complex organic compounds .

Studies on the interactions of 2,6-dimethyl-2,4,6-octatriene with other compounds reveal its potential in various biochemical pathways. The compound's reactivity allows it to engage in thermal isomerization reactions that can affect its biological activity. Environmental factors such as temperature significantly influence these interactions; for example, higher temperatures may enhance its defensive capabilities against herbivores .

Several compounds share structural similarities with 2,6-dimethyl-2,4,6-octatriene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
OcimeneC₁₀H₁₄Contains fewer double bonds; less reactive
LinaloolC₁₀H₁₈OContains an alcohol functional group
MyrceneC₁₀H₁₄Exhibits different biological activities
GeraniolC₁₀H₁₈OHas a floral scent; used in perfumery

Uniqueness of 2,6-Dimethyl-2,4,6-Octatriene

The unique conjugated triene structure of 2,6-dimethyl-2,4,6-octatriene sets it apart from similar compounds by providing distinct chemical reactivity and potential applications in both natural product chemistry and industrial synthesis. Its role in plant defense mechanisms further enhances its relevance in agricultural applications compared to other similar compounds .

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

4.2

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

188.0 °C

Heavy Atom Count

10

Melting Point

-28.0 °C

UNII

6TF53L340E

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

2,4,6-Octatriene, 2,6-dimethyl-: ACTIVE

Dates

Last modified: 11-23-2023

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